(2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione
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Overview
Description
(2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique thiolane ring structure, which includes an amino group and a methyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the reduction of 2-chloro-β-ketoester to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically engineered bacteria. These bacteria are designed to produce the necessary enzymes for the synthesis, which are then harvested and used in the production process. This method is environmentally friendly and allows for high yields and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its unique thiolane ring structure allows it to fit into specific binding sites, modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-Chloro-3-hydroxy ester
- (2S,3R)-3-Methylglutamate
- (2S,3S)-Butane-2,3-diol
Uniqueness
What sets (2S,3S)-3-Amino-2-methyl-1lambda6-thiolane-1,1-dione apart from similar compounds is its unique combination of functional groups and stereochemistry. This makes it particularly versatile for various applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets .
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
(2S,3S)-2-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C5H11NO2S/c1-4-5(6)2-3-9(4,7)8/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 |
InChI Key |
AAXIXYQGWDWIIM-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCS1(=O)=O)N |
Canonical SMILES |
CC1C(CCS1(=O)=O)N |
Origin of Product |
United States |
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